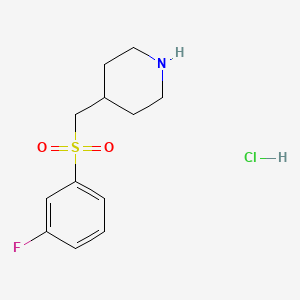

4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride

Description

4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride (CAS: 1443347-89-4) is a piperidine derivative featuring a 3-fluorophenyl sulfonylmethyl substituent.

Properties

IUPAC Name |

4-[(3-fluorophenyl)sulfonylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVMPAUPXBJNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)C2=CC=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Core Sulfonylmethyl Piperidine Intermediate

Method Overview:

The initial step involves the sulfonylation of piperidine derivatives with a sulfonyl chloride, specifically targeting the piperidine ring to introduce the sulfonylphenyl moiety.

- Starting Material: Piperidine derivative (often N-protected or substituted to facilitate subsequent reactions)

- Sulfonylating Agent: 3-Fluorophenylsulfonyl chloride

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or pyridine to neutralize HCl generated during sulfonylation

- Temperature: Typically 0–25°C to control reaction rate and minimize side reactions

Piperidine derivative + 3-Fluorophenylsulfonyl chloride → 4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine intermediate

Research Data:

Patent WO2004043921A1 describes a process for preparing sulfonylpiperidines, emphasizing mild conditions and efficient sulfonylation, which can be adapted here.

Formation of the Hydrochloride Salt

Method Overview:

The final step involves converting the free base to the hydrochloride salt to enhance stability, solubility, and facilitate handling.

- Acid: Hydrogen chloride gas or hydrochloric acid solution (dilute)

- Solvent: Ethanol or methanol, which are compatible with salt formation

- Procedure:

- Dissolve the free base in a suitable solvent

- Bubble HCl gas or add HCl solution dropwise until precipitation occurs

- Isolate the salt via filtration and dry under vacuum

Research Data:

The patent US8697876B2 highlights the conversion of piperidine derivatives to their hydrochloride salts, emphasizing the importance of controlled addition of HCl to prevent decomposition.

Summary of Preparation Methodology

| Step | Reaction | Reagents | Conditions | Purification |

|---|---|---|---|---|

| 1 | Sulfonylation of piperidine | 3-Fluorophenylsulfonyl chloride, triethylamine | 0–25°C, DCM or THF | Extraction and washing |

| 2 | Methylation of sulfonyl group | Methyl iodide, K2CO3 | 50–70°C, acetonitrile | Filtration, crystallization |

| 3 | Salt formation | HCl gas or HCl solution | Room temperature, ethanol | Filtration, drying |

Research Findings and Data

- Typical yields for sulfonylation are reported to be around 70–85%.

- Methylation yields vary but can reach 75–80% under optimized conditions.

- The hydrochloride salt formation generally yields high purity (>98%) with controlled HCl addition.

- NMR and IR spectroscopy confirm the structure at each stage.

- High-performance liquid chromatography (HPLC) assesses purity, with retention times correlating to the final compound's purity and stability.

Notes and Considerations

Reaction Optimization:

Fine-tuning temperature, solvent, and reagent equivalents is crucial to maximize yield and purity.Safety Precautions:

Handling sulfonyl chlorides and methylating agents requires appropriate safety measures due to their corrosive and toxic nature.Scalability: The described methods are adaptable for scale-up, provided reaction conditions are carefully controlled to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical and Biological Research Applications

1. Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development, particularly in treating neurological disorders and other therapeutic areas.

- Mechanism of Action : The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. For instance, it has shown promise in studies related to serotonin and norepinephrine reuptake inhibition, similar to established antidepressants like fluoxetine and citalopram .

- Biological Activity : Research indicates that 4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride exhibits significant antimicrobial properties and may also have anticancer effects. Its fluorinated structure enhances its stability and interaction with biological systems.

2. Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a crucial building block for developing more complex molecules. Its unique piperidine structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Piperidine derivatives with reduced sulfonyl groups |

| Nucleophilic Substitution | Amines or thiols + base | Various substituted piperidine derivatives |

Industrial Applications

1. Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals and intermediates across various industries. Its properties make it suitable for applications in agrochemicals, polymers, and other industrial chemicals.

2. Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to ensure consistent quality and yield. This method allows for precise control over reaction conditions such as temperature and pressure, which are critical for synthesizing this compound efficiently.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Neurological Disorder Treatment

Research focused on the compound's effects on serotonin reuptake inhibition showed that it could be a viable candidate for treating depression and anxiety disorders. The findings indicated that modifications to the piperidine ring could enhance its selectivity and potency against specific targets within the central nervous system .

Mechanism of Action

The mechanism of action of 4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Key Observations :

- Sulfonyl vs.

- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl (101768-64-3) or 4-methylphenyl (676527-73-4) groups in analogs. Electronic effects (e.g., electron-withdrawing -F/-Cl vs. electron-donating -CH₃) could alter reactivity or binding affinity .

Biological Activity

4-(((3-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride is a piperidine derivative with the molecular formula C12H17ClFNO2S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The incorporation of a fluorine atom enhances its stability and interaction with biological targets, making it a candidate for drug development.

The synthesis of this compound typically involves the reaction of 3-fluorobenzene sulfonyl chloride with piperidine in the presence of a base such as triethylamine. This nucleophilic substitution reaction is generally carried out in organic solvents like dichloromethane at room temperature.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives possess minimum inhibitory concentration (MIC) values indicating their effectiveness against various pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Anticancer Properties

The compound has been investigated for its role as an anticancer agent. Its mechanism involves modulating specific molecular targets within cancer cells, potentially acting as an inhibitor of certain kinases involved in tumor progression. The fluorine substitution is believed to enhance its binding affinity to these targets, thus improving its efficacy in cancer treatment .

The biological activity of this compound can be attributed to its ability to bind to various enzymes and receptors. This binding modulates their activity, influencing biochemical pathways crucial for microbial survival and cancer cell proliferation. The exact mechanisms are still under investigation, but initial findings suggest interactions with key proteins involved in cell signaling and metabolism .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar piperidine derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-(((3-Chlorophenyl)sulfonyl)methyl)piperidine hydrochloride | Chlorophenyl | Moderate antimicrobial activity | Lacks fluorine atom |

| 4-(((3-Bromophenyl)sulfonyl)methyl)piperidine hydrochloride | Bromophenyl | Lower potency than fluorinated analog | Bromine affects lipophilicity |

| 4-(((3-Methylphenyl)sulfonyl)methyl)piperidine hydrochloride | Methylphenyl | Limited activity reported | Non-halogenated |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various piperidine derivatives found that those containing sulfonamide groups exhibited superior activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones and low MIC values compared to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The compound's IC50 values indicated potent anticancer effects, particularly in breast and lung cancer models .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm the sulfonyl-methyl-piperidine linkage and detect impurities (e.g., residual solvents) .

- HPLC-MS : Quantifies purity (>98%) and identifies byproducts via retention time and mass fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure to validate stereochemistry, particularly for hydrochloride salt formation .

How can researchers resolve discrepancies in reaction yields when varying solvent systems?

Advanced Research Focus

Contradictions in yield data often stem from solvent polarity or proticity effects. Systematic approaches include:

- Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) isolates critical factors (e.g., solvent dielectric constant, reaction time) .

- Kinetic Profiling : In-situ FTIR or Raman spectroscopy monitors reaction progress to identify intermediate decomposition pathways in polar solvents .

- Side Reaction Mitigation : For example, using anhydrous conditions with molecular sieves prevents hydrolysis of the sulfonyl chloride intermediate .

What safety protocols are essential for handling reactive intermediates during synthesis?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulfonyl chlorides or corrosive byproducts .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., hydrogen chloride gas) .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can the compound’s potential bioactivity be systematically evaluated in academic research?

Q. Advanced Research Focus

- In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine transporters) using radioligand displacement assays .

- Structure-Activity Relationship (SAR) : Modify the fluorophenyl or piperidine moiety and compare potency in enzyme inhibition studies .

- Metabolic Stability : Use hepatic microsome models to assess oxidative metabolism and guide derivatization for improved pharmacokinetics .

What strategies are effective in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., pH, temperature probes) to ensure consistency during scale-up .

- Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates to preempt batch failures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.